N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide
Description
N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group linked to a 4-fluorophenethylamine moiety. For instance, substituted benzamides are widely recognized in agrochemical and pharmaceutical research for their herbicidal, antioxidant, and receptor-binding properties . The 4-fluorophenyl group may enhance lipophilicity and metabolic stability, while the methoxy substituents could influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-21-14-4-3-5-15(22-2)16(14)17(20)19-11-10-12-6-8-13(18)9-7-12/h3-9H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMVPXVMCQVCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 2-(4-fluorophenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzamides with different functional groups replacing the fluorine atom.
Scientific Research Applications
Antiproliferative Effects
Research has indicated that compounds similar to N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives of 2,6-dimethoxybenzamide can inhibit cell growth by inducing apoptosis or blocking cell cycle progression in cancer cells . This suggests potential applications in cancer therapeutics.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. In vitro studies demonstrated that related compounds could inhibit the proliferation of Trypanosoma brucei, the causative agent of sleeping sickness, with effective concentrations (EC50 values) indicating promising selectivity over human cells . Such findings highlight the potential for developing new treatments for parasitic infections.
Cancer Therapy
Given its antiproliferative effects, this compound is being explored as a candidate for cancer therapy. Its mechanism of action involves interaction with specific molecular targets that regulate cell growth and survival pathways. Further studies are needed to elucidate its full therapeutic potential and safety profile in clinical settings.
Neurological Disorders
There is emerging interest in the compound's role as a sigma receptor ligand, which may have implications for treating neurological disorders. Sigma receptors are involved in various neurobiological processes, and compounds targeting these receptors could offer new avenues for managing conditions such as depression and schizophrenia .
Industrial Applications
Beyond medicinal uses, this compound can serve as a building block in organic synthesis. Its unique chemical structure allows it to be utilized in developing specialty chemicals and pharmaceuticals with tailored properties. This versatility makes it valuable in both academic research and industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals interactions, or hydrophobic effects, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Activities
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Findings and Substituent Effects
Antioxidant Activity :
- THHEB, with hydroxyl groups on the benzoyl ring, exhibits potent radical scavenging (IC50 = 22.8 μM for DPPH), outperforming ascorbic acid . In contrast, methoxy-substituted benzamides like the target compound and isoxaben lack significant antioxidant activity, likely due to reduced electron-donating capacity compared to hydroxyl groups.
Herbicidal Activity :
- Isoxaben, a commercial herbicide, shares the 2,6-dimethoxybenzamide core with the target compound. Its isoxazolyl substituent enhances binding to plant cellulose synthase, a mechanism critical for herbicidal action . The target’s 4-fluorophenethyl group may similarly interact with biological targets, though specific data are lacking.
Methoxy groups contribute to moderate polarity and steric effects, influencing receptor binding.
Crystallographic Insights :
- The compound in , featuring 2,6-difluoro and tetrafluoroethoxy groups, was structurally characterized via X-ray crystallography (R factor = 0.084), highlighting the role of halogen bonding in molecular packing .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzamide core with two methoxy groups and a 4-fluorophenyl ethyl substituent. This specific arrangement contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in cellular processes. For instance, it may modulate the activity of kinases involved in cell proliferation and survival pathways.
- Receptor Modulation : It interacts with specific receptors, potentially influencing signaling pathways that govern cellular responses such as apoptosis and inflammation.
- Gene Expression Alteration : The compound may affect the expression levels of genes associated with cancer progression and inflammatory responses, leading to therapeutic effects.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. Research indicates that it exhibits significant antiproliferative activity against various cancer cell lines. For example:
- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the growth of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range (approximately 5-10 µM) .
- Mechanistic Insights : The anticancer effects are believed to arise from the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicated that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL .
- Mechanism : The antimicrobial mechanism is thought to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound emerged as a promising candidate due to its potent inhibitory effects on spheroid growth, suggesting enhanced efficacy in three-dimensional tumor models compared to traditional two-dimensional cultures .
Case Study 2: Enzyme Targeting
Another research project focused on the compound's ability to inhibit glycogen synthase kinase 3 (GSK3), a target implicated in various cancers and neurodegenerative diseases. The study reported an IC50 value below 1 µM for GSK3 inhibition, indicating strong potential for therapeutic applications in conditions like Alzheimer's disease .
Summary of Findings
| Activity Type | Target/Pathway | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | ~5-10 µM | Induces apoptosis and G1 phase arrest |
| Antimicrobial | Various Bacterial Strains | 10-50 µg/mL | Disrupts cell membrane integrity |
| Enzyme Inhibition | GSK3 | <1 µM | Potential application in neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
